molecular formula C14H28N2O6 B12782571 1-Amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid CAS No. 723312-72-9

1-Amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid

Cat. No.: B12782571
CAS No.: 723312-72-9
M. Wt: 320.38 g/mol
InChI Key: FRJNIHLOMXIQKH-UHFFFAOYSA-N
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Description

4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- is a polyether compound characterized by its flexible and hydrophilic nature. It is commonly used as an extended linker in solid-phase immunoassays due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- typically involves the substitution of 4,7,10-trioxatridecane at positions 1 and 13 by an amino group and a 3-carboxypropanamido group, respectively . The reaction conditions often require a controlled environment to ensure the correct positioning of functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale organic synthesis techniques, including the use of automated synthesizers to ensure precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and carboxypropanamido groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups, depending on the reagents and conditions used.

Scientific Research Applications

4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- has a wide range of scientific research applications:

    Chemistry: Used as a linker in solid-phase synthesis and immunoassays.

    Biology: Employed in the study of molecular interactions and as a component in various biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophilic nature.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- involves its ability to act as a flexible linker, facilitating the binding of various molecules in solid-phase immunoassays. The molecular targets and pathways involved include interactions with specific antibodies and antigens, enhancing the sensitivity and specificity of immunoassays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- stands out due to its specific substitution pattern and its use as an extended linker in solid-phase immunoassays. Its hydrophilic nature and flexibility make it particularly valuable in applications requiring precise molecular interactions.

Properties

CAS No.

723312-72-9

Molecular Formula

C14H28N2O6

Molecular Weight

320.38 g/mol

IUPAC Name

4-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-4-oxobutanoic acid

InChI

InChI=1S/C14H28N2O6/c15-5-1-7-20-9-11-22-12-10-21-8-2-6-16-13(17)3-4-14(18)19/h1-12,15H2,(H,16,17)(H,18,19)

InChI Key

FRJNIHLOMXIQKH-UHFFFAOYSA-N

Canonical SMILES

C(CN)COCCOCCOCCCNC(=O)CCC(=O)O

Origin of Product

United States

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